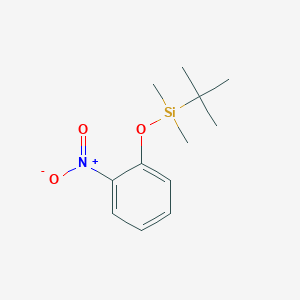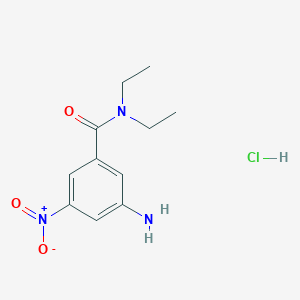
1-(4-Nitrophenyl)naphthalene
Vue d'ensemble
Description
1-(4-Nitrophenyl)naphthalene is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Nitrophenyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Drug Development : A study synthesized 1-(4-nitrophenoxy) naphthalene and evaluated its biological and electrochemical properties, revealing significant antitumor activity and strong interaction with human blood DNA. This suggests its potential use as an anticancer drug (Shabbir et al., 2015).
Atmospheric Chemistry : Research on naphthalene's reactions with OH radicals and N2O5 in the atmosphere has implications for understanding the environmental fate of polycyclic aromatic hydrocarbons (PAHs). This study helps in assessing the impact of PAHs in ambient air (Atkinson et al., 1987).
Fluorescence Sensor Applications : A study synthesized nitro-group-containing naphthalene derivatives and investigated their photophysical properties, revealing unique solvent-dependent fluorescence. This property is notable for applications in environmental fluorescence sensors (Hachiya et al., 2013).
Organic Light Emitting Diodes (OLEDs) : Research into organotin compounds derived from Schiff bases, including those related to 1-(4-nitrophenyl)naphthalene, has shown promise for use in OLED technology. The study highlighted their synthesis, characterization, and photophysical properties (García-López et al., 2014).
Proton Transfer Reactions : A study examining the kinetics of proton transfer from 4-nitrophenylnitromethane and 1-(4-nitrophenyl)-1-nitroethane to specific naphthalene derivatives offered insights into proton tunneling and reaction kinetics, relevant to chemical synthesis and reactions (Leffek & Pruszyński, 1981).
Chemosensors : The synthesis of thiosemicarbazide anion chemosensors substituted with naphthalene and 4-nitrophenyl units led to the development of colorimetric sensors. These sensors, based on internal charge-transfer mechanisms, could be useful in detecting various anions (Farrugia et al., 2016).
Electro-optical and Nonlinear Properties : A study on naphthalene-based compounds, including those with nitro groups, explored their electro-optical, nonlinear, and charge transfer properties. This research is crucial for developing materials for electronics and optoelectronics (Irfan et al., 2017).
Propriétés
IUPAC Name |
1-(4-nitrophenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXDNMCSJKMAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B8026962.png)
